NHE3 vs. CYP2D6 Selectivity Profile: N-(3-chlorophenyl)cyclohexanecarboxamide
N-(3-chlorophenyl)cyclohexanecarboxamide demonstrates pronounced target selectivity, exhibiting an IC₅₀ of 90 nM against human NHE3 while showing minimal inhibition of CYP2D6 (IC₅₀ = 9,500 nM), a >100-fold selectivity window [1]. This selectivity is critical for avoiding off-target metabolic interference.
| Evidence Dimension | Target selectivity (NHE3 inhibition vs. CYP2D6 inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM (NHE3); IC₅₀ = 9,500 nM (CYP2D6) |
| Comparator Or Baseline | Baseline: NHE3 inhibition (IC₅₀ = 90 nM) |
| Quantified Difference | >100-fold selectivity for NHE3 over CYP2D6 |
| Conditions | Human NHE3 expressed in LAP1 cells (intracellular pH recovery, CECF-AM dye, FLIPR assay); CYP2D6 in pooled human hepatic microsomes (dextromethorphan substrate, NADPH) |
Why This Matters
High selectivity minimizes off-target drug-drug interaction risk, a key procurement criterion for in vivo pharmacology and lead optimization.
- [1] BindingDB. BDBM50196783 (CHEMBL3963951): N-(3-chlorophenyl)cyclohexanecarboxamide. BindingDB Database. View Source
